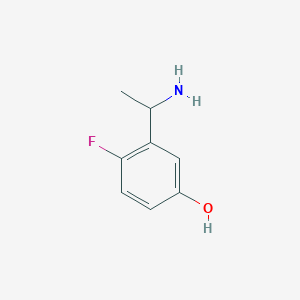
3-(1-Aminoethyl)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminoethyl)-4-fluorophenol is an organic compound that features a phenol group substituted with an aminoethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-4-fluorophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides to convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol . This method offers high enantiomeric excess and percentage conversion.
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis due to its efficiency and selectivity. Enzymatic methods, such as those involving fluorinase, are particularly effective for introducing fluorine atoms into organic molecules .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3-(1-Aminoethyl)-4-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Aminoethyl)-4-fluorophenol include:
- 3-(1-Aminoethyl)-phenol
- 4-Fluorophenol
- 3-(1-Aminoethyl)-4-chlorophenol
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the aminoethyl group and the fluorine atom. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-(1-aminoethyl)-4-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-4-6(11)2-3-8(7)9/h2-5,11H,10H2,1H3 |
InChI Key |
JMNBRZZNWICERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
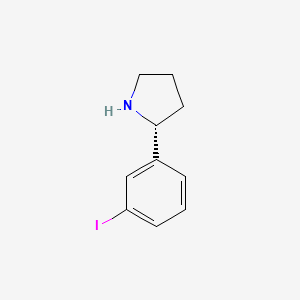
![2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)

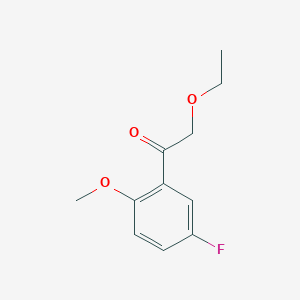
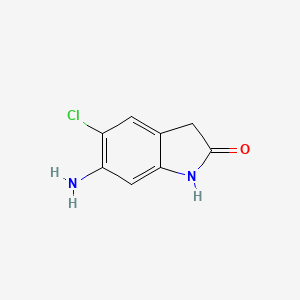
![9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756233.png)
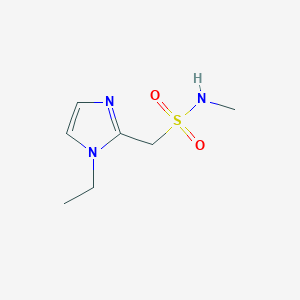
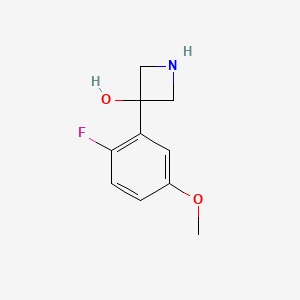
![ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate](/img/structure/B11756243.png)

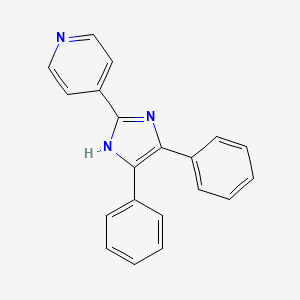
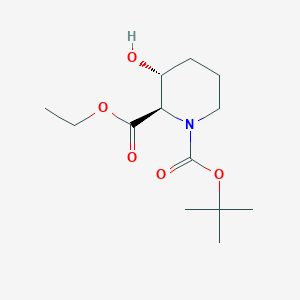
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
